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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various

deuterated isotopologues of propene. The substitution of hydrogen with its heavier isotope,

deuterium, induces subtle yet significant changes in the molecule's physical characteristics.

Understanding these isotopic effects is crucial for applications in mechanistic studies, metabolic

tracing, and the development of deuterated drugs with enhanced pharmacokinetic profiles.

This document summarizes key quantitative data in structured tables, details relevant

experimental protocols, and provides visualizations of key processes to facilitate a deeper

understanding of the subject.

Core Physical Properties
The introduction of deuterium atoms into the propene molecule primarily affects its mass and

vibrational energy levels. These changes, in turn, influence macroscopic properties such as

boiling point, melting point, and vapor pressure.

Summary of Physical Constants
The following table summarizes the fundamental physical properties of propene and several of

its deuterated analogues.
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Propene 115-07-1 C₃H₆ 42.08 -47.7[1] -185.2[1][2]

Propene-1-d₁ 1560-60-7 C₃H₅D 43.09 Not available Not available

Propene-1,1-

d₂
1517-49-3 C₃H₄D₂ 44.09[3] Not available Not available

Propene-

1,1,2-d₃
1517-50-6 CH₃CD=CD₂ 45.10[4] Not available Not available

Propene-

3,3,3-d₃
1517-51-7 CD₃CH=CH₂ 45.10[5] Not available Not available

Propene-

1,1,3,3,3-d₅
13275-25-7 C₃HD₅ 47.11[6] Not available Not available

Propene-d₆ 1517-52-8 C₃D₆ 48.12[7][8] -47.7[7] -185[7][9]

Note: The boiling and melting points of the partially deuterated species are not readily available

in the literature, but are expected to be very similar to that of non-deuterated propene. The fully

deuterated propene-d₆ exhibits a boiling point and melting point that are virtually identical to

those of propene.[7][9] However, studies on deuterated polypropylene suggest that the

equilibrium melting point is lowered by several degrees upon deuteration, indicating that subtle

differences may exist for the monomer as well.[10]

Vapor Pressure of Deuterated Propenes
A detailed study of the vapor pressures of propene-d₆, propene-d₅ (methyl group), propene-1-

d₁, and propene-2-d₁ was conducted, providing valuable insight into the isotopic effects on this

property. The measurements were performed over a range of low temperatures. It was

observed that deuteration on the methyl group has a more pronounced effect on the vapor

pressure per deuterium atom than substitution at the ethylenic positions.

Experimental Protocols
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The determination of the physical properties of deuterated propenes requires precise and

specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Propene (General Protocol)
The synthesis of specifically labeled propenes often involves multi-step procedures. However, a

common method for introducing deuterium is through catalytic hydrogen-deuterium exchange.

Objective: To synthesize a deuterated propene, for example, propene-d₆, from propene.

Materials:

Propene gas (C₃H₆)

Deuterium gas (D₂) or heavy water (D₂O) as the deuterium source

A suitable catalyst (e.g., a supported platinum or palladium catalyst)

High-pressure reactor

Gas handling and purification line

Cryogenic traps

Procedure:

Catalyst Activation: The catalyst is placed in the reactor and activated, typically by heating

under a flow of hydrogen or deuterium gas to reduce any metal oxides and clean the

surface.

Reaction Setup: The reactor is evacuated and cooled. A known amount of propene and a

stoichiometric excess of the deuterium source (e.g., D₂ gas) are introduced into the reactor.

Reaction Conditions: The reactor is heated to the desired temperature to facilitate the

exchange reaction. The optimal temperature and pressure depend on the specific catalyst

and desired level of deuteration. The reaction is allowed to proceed for a set period.
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Product Collection: After the reaction, the mixture is cooled, and the gaseous products are

passed through a series of cryogenic traps to separate the deuterated propene from any

unreacted starting materials or byproducts.

Purification: The collected deuterated propene may be further purified by fractional distillation

at low temperatures to achieve high isotopic and chemical purity.

Determination of Isotopic Purity by NMR and Mass
Spectrometry
Objective: To determine the isotopic enrichment and structural integrity of the synthesized

deuterated propene.

Methodology: A combination of high-resolution mass spectrometry (HR-MS) and nuclear

magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.[7]

Mass Spectrometry (MS):

The sample is introduced into a high-resolution mass spectrometer.

The full scan mass spectrum is recorded to identify the molecular ion peaks corresponding

to the desired deuterated species and any other isotopologues.

By extracting and integrating the ion signals for each isotopic species, the percentage of

isotopic purity can be calculated.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ²H NMR spectra of the sample are acquired.

¹H NMR is used to identify the positions and relative amounts of any residual protons.

²H NMR directly detects the deuterium nuclei, confirming the positions of the deuterium

labels and providing quantitative information on the isotopic abundance at each site.[8][12]

The combination of both ¹H and ²H NMR provides a comprehensive picture of the isotopic

distribution within the molecule.
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Vapor Pressure Measurement at Low Temperatures
Objective: To measure the vapor pressure of a deuterated propene as a function of

temperature.

Apparatus:

A cryostat to maintain stable low temperatures.

A sample cell connected to a high-vacuum line.

A high-precision pressure measurement device, such as a mercury or capacitance

manometer.

A calibrated temperature sensor (e.g., a platinum resistance thermometer).

Procedure:

Sample Degassing: A sample of the purified deuterated propene is condensed into the

sample cell at liquid nitrogen temperature. The cell is then evacuated to remove any non-

condensable impurities. This freeze-pump-thaw cycle is repeated several times.

Measurement:

The cryostat is set to the lowest desired temperature, and the system is allowed to reach

thermal equilibrium.

The pressure of the vapor in equilibrium with the solid or liquid sample is recorded.

The temperature is then increased in small increments, and the vapor pressure is

measured at each new equilibrium point.

This process is continued over the entire desired temperature range.

Data Analysis: The resulting pressure-temperature data can be plotted (e.g., as ln(P) vs. 1/T)

to determine thermodynamic properties such as the enthalpy of vaporization using the

Clausius-Clapeyron equation.
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Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis and

characterization of deuterated propene and the application of these compounds in studying

reaction mechanisms.
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Caption: Experimental workflow for the synthesis and characterization of deuterated propene.
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Kinetic Isotope Effect Study

Propene (C-H bond)

Reaction

Deuterated Propene (C-D bond)

Reaction

Reagent 'X'

Product_H Measure Rate (k_H) Product_D Measure Rate (k_D)

Calculate KIE = k_H / k_D

Click to download full resolution via product page

Caption: Logical diagram illustrating the use of deuterated propene to determine the kinetic

isotope effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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